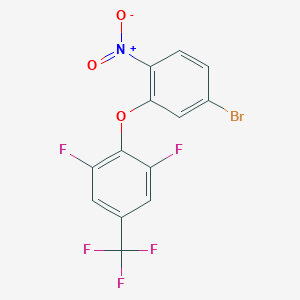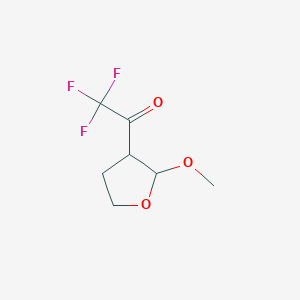
Axitinib Tetrahydropyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Axitinib Tetrahydropyran is a derivative of axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3). Axitinib is primarily used in the treatment of advanced renal cell carcinoma, where it prevents angiogenesis, cellular adhesion, and induces apoptosis of cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Axitinib Tetrahydropyran involves multiple steps, including the preparation of the tetrahydropyran ring and its subsequent attachment to the axitinib core structure. The synthetic route typically involves:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol precursor.
Attachment to Axitinib Core: The tetrahydropyran ring is then attached to the axitinib core through a series of coupling reactions, often involving reagents like palladium catalysts and phosphine ligands
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
Types of Reactions
Axitinib Tetrahydropyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the tetrahydropyran ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, palladium catalysts.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity .
科学的研究の応用
Axitinib Tetrahydropyran has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the effects of structural modifications on VEGFR inhibition.
Biology: Investigated for its role in inhibiting angiogenesis and its potential use in treating other types of cancer.
Medicine: Primarily used in the treatment of advanced renal cell carcinoma, with ongoing research into its efficacy in other cancers.
Industry: Utilized in the development of new pharmaceuticals targeting angiogenesis .
作用機序
Axitinib Tetrahydropyran exerts its effects by selectively inhibiting the tyrosine kinase receptors VEGFR-1, VEGFR-2, and VEGFR-3. This inhibition blocks the signaling pathways responsible for angiogenesis, thereby preventing tumor growth and metastasis. The compound also induces apoptosis in cancer cells by disrupting cellular adhesion and vascular permeability .
類似化合物との比較
Similar Compounds
Vorolanib: Another VEGFR inhibitor with similar anti-angiogenic properties.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and other cancers.
Sorafenib: Inhibits multiple kinases involved in tumor growth and angiogenesis
Uniqueness
Axitinib Tetrahydropyran is unique due to its high selectivity and potency in inhibiting VEGFR-1, VEGFR-2, and VEGFR-3. It exhibits a higher potency compared to first-generation VEGFR inhibitors and has shown effectiveness in cases where other treatments have failed .
特性
分子式 |
C19H19N3O |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
1-(oxan-2-yl)-3-[(E)-2-pyridin-2-ylethenyl]indazole |
InChI |
InChI=1S/C19H19N3O/c1-2-9-18-16(8-1)17(12-11-15-7-3-5-13-20-15)21-22(18)19-10-4-6-14-23-19/h1-3,5,7-9,11-13,19H,4,6,10,14H2/b12-11+ |
InChIキー |
XSZITJAOGFGRJU-VAWYXSNFSA-N |
異性体SMILES |
C1CCOC(C1)N2C3=CC=CC=C3C(=N2)/C=C/C4=CC=CC=N4 |
正規SMILES |
C1CCOC(C1)N2C3=CC=CC=C3C(=N2)C=CC4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]acetamide](/img/structure/B13425539.png)








![N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B13425581.png)
![1-(3-hydroxypropyl)-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carbonitrile](/img/structure/B13425585.png)



